molecular formula C13H9ClO2 B601707 Fenofibrate 杂质 1 CAS No. 2985-79-7

Fenofibrate 杂质 1

货号: B601707
CAS 编号: 2985-79-7
分子量: 232.67
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fenofibrate Impurity 1 is a process-related impurity found in the drug substance fenofibrate. Fenofibrate is used to treat high levels of cholesterol and triglycerides in the blood. The identification, quantification, and control of impurities in drug substances are crucial for ensuring the safety and efficacy of pharmaceutical products .

科学研究应用

Drug Formulation and Quality Control

The presence of impurities in pharmaceutical compounds can significantly affect their bioavailability and therapeutic effectiveness. Research has focused on the crystallization processes of fenofibrate and its impurities to enhance purity levels. For instance, studies have shown that specific crystallization techniques can effectively reduce impurity levels in fenofibrate formulations, leading to improved drug quality .

Table 1: Crystallization Techniques for Fenofibrate

TechniqueOutcomeReference
Surface WashingMinimal reduction in impurities
MicronizationEnhanced solubility and bioavailability
Nanoparticle FormulationImproved absorption rates

Lipid Management Studies

Fenofibrate Impurity 1 has been studied in the context of its effects on lipid profiles, particularly concerning its role in managing dyslipidemia. Clinical trials have demonstrated that fenofibrate, even with impurities present, can significantly improve lipid parameters such as lowering low-density lipoprotein cholesterol and triglycerides while increasing high-density lipoprotein cholesterol .

Case Study: Fenofibrate in Type 2 Diabetes

In a double-blind placebo-controlled trial involving type 2 diabetes patients, fenofibrate was shown to reduce major cardiovascular events by improving lipid profiles more effectively in women than in men. This study highlighted the importance of considering both the active ingredient and its impurities in assessing overall drug efficacy .

Drug Delivery Systems

Research into drug delivery systems has also involved Fenofibrate Impurity 1. The use of mesoporous silica nanoparticles has been explored as a carrier for fenofibrate, allowing for enhanced solubility and controlled release profiles. This approach aims to mitigate the challenges posed by impurities while maximizing therapeutic effects .

Table 2: Drug Delivery Systems for Fenofibrate

Delivery SystemAdvantagesReference
Mesoporous Silica NanoparticlesImproved solubility and bioavailability
Solid Dispersion FormulationsEnhanced absorption rates

作用机制

Target of Action

Fenofibrate Impurity 1, like Fenofibrate, primarily targets the Peroxisome Proliferator-Activated Receptor alpha (PPARα) . PPARα is a nuclear receptor protein that plays a crucial role in the regulation of lipid metabolism, inflammation, and xenobiotic metabolism .

Mode of Action

Fenofibrate Impurity 1, upon administration, is likely to interact with its target, PPARα, similar to Fenofibrate. The compound binds to PPARα, forming a heterodimer complex with the retinoid X receptor (RXR) . This complex then binds to peroxisome proliferator response elements (PPREs) in target genes, leading to transcriptional activation of these genes . This interaction results in changes in the expression of genes involved in lipid metabolism, inflammation, and xenobiotic metabolism .

Biochemical Pathways

The activation of PPARα by Fenofibrate Impurity 1 affects several biochemical pathways. One key pathway is the PPARα/PGC-1α signaling pathway . Activation of this pathway promotes mitochondrial β-oxidation, reducing oxidative stress damage and lipid accumulation in the liver . It also enhances mitochondrial biosynthesis and ATP production .

Pharmacokinetics

Fenofibrate is known to be highly lipophilic, virtually insoluble in water, and poorly absorbed . Its absorption can be increased after food consumption . Once absorbed, Fenofibrate is rapidly converted to fenofibric acid, the active moiety, by tissue and plasma esterases .

Result of Action

The activation of PPARα by Fenofibrate Impurity 1 leads to molecular and cellular effects that influence lipid metabolism. It reduces apoptosis caused by high glucose and severely interferes with cell proliferation . It also reduces the intracellular accumulation of lipids and oxidative stress .

Action Environment

The action, efficacy, and stability of Fenofibrate Impurity 1 can be influenced by various environmental factors. For instance, the presence of food can significantly increase the absorption of Fenofibrate, thereby potentially enhancing the bioavailability of Fenofibrate Impurity 1 . Furthermore, the compound’s lipophilic nature suggests that it may be more stable and effective in lipid-rich environments .

生化分析

Biochemical Properties

Fenofibrate Impurity 1, like Fenofibrate, is highly lipophilic and virtually insoluble in water . It’s poorly absorbed, and its bioavailability can be maximized when coadministered with meals

Cellular Effects

Fenofibrate has been shown to have significant effects on hepatic lipid accumulation and mitochondrial function-related signaling pathways . It’s possible that Fenofibrate Impurity 1 may have similar effects on various types of cells and cellular processes.

Molecular Mechanism

Fenofibrate is known to up-regulate the PPARα/PGC-1α signaling pathway, promoting mitochondrial β-oxidation, reducing oxidative stress damage and lipid accumulation of liver . Fenofibrate Impurity 1 may share similar mechanisms of action.

Temporal Effects in Laboratory Settings

Fenofibrate has been shown to have significant effects on hepatic lipid accumulation and mitochondrial function-related signaling pathways over time .

Dosage Effects in Animal Models

Fenofibrate has been shown to significantly decrease hepatic steatosis, inflammation, and fibrosis in both therapeutic and preventive models .

Metabolic Pathways

Fenofibrate is known to enhance the biosynthesis of unsaturated fatty acids, glycerophospholipid metabolism, and pyrimidine metabolism, while reducing glyoxylate and dicarboxylate metabolism, tyrosine metabolism, tryptophan metabolism, and nonribosomal peptide structures .

Transport and Distribution

Fenofibrate is known to be highly lipophilic, virtually insoluble in water, and poorly absorbed .

Subcellular Localization

Fenofibrate is known to be highly lipophilic, suggesting that it may localize to lipid-rich areas of the cell .

准备方法

Synthetic Routes and Reaction Conditions

Fenofibrate Impurity 1 can be synthesized through various chemical reactions involving fenofibrate or its intermediates. One common method involves the reaction of 4-chloro-4’-hydroxybenzophenone with isopropyl 2-bromo-2-methylpropanoate . The reaction conditions typically include the use of solvents such as ethanol and catalysts to facilitate the reaction. The product is then purified using techniques like column chromatography or high-performance liquid chromatography (HPLC) .

Industrial Production Methods

In industrial settings, the production of fenofibrate and its impurities involves large-scale chemical synthesis processes. These processes are designed to maximize yield and purity while minimizing the formation of unwanted by-products. The use of advanced purification techniques, such as preparative HPLC, is common to isolate and characterize impurities like Fenofibrate Impurity 1 .

化学反应分析

Types of Reactions

Fenofibrate Impurity 1 can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen or the removal of oxygen.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various solvents such as ethanol and dichloromethane. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Fenofibrate Impurity 1 may yield different ketones or carboxylic acids, while reduction may produce alcohols or hydrocarbons .

相似化合物的比较

Similar Compounds

Similar compounds to Fenofibrate Impurity 1 include other impurities and degradation products of fenofibrate, such as:

  • Fenofibrate Impurity A (4-chlorophenyl)(4-hydroxyphenyl)methanone
  • Fenofibrate Impurity B (Fenofibric Acid)
  • Fenofibrate Impurity C (3RS)-3-[4-(4-chlorobenzoyl)phenoxy]butan-2-one
  • Fenofibrate Impurity D (Fenofibric Acid Methyl Ester)
  • Fenofibrate Impurity E (Fenofibric Acid Ethyl Ester)

Uniqueness

Fenofibrate Impurity 1 is unique in its specific chemical structure and the conditions under which it is formed. Its identification and characterization are essential for ensuring the quality and safety of fenofibrate as a pharmaceutical product .

生物活性

Fenofibrate is a well-established lipid-lowering agent primarily used to treat hyperlipidemia. Its biological activity, particularly that of its impurity known as "Fenofibrate Impurity 1," has garnered attention in recent pharmacological research. This article delves into the biological activity of Fenofibrate Impurity 1, discussing its mechanisms, effects on lipid metabolism, and relevant case studies.

Chemical Profile

  • Chemical Name : Fenofibrate Impurity 1
  • Molecular Formula : C20H21ClO4
  • CAS Number : 204-096-0

Fenofibrate itself is a prodrug that is hydrolyzed to fenofibric acid, which exerts its pharmacological effects by activating peroxisome proliferator-activated receptor alpha (PPAR-α) . The impurity's specific structural characteristics may influence its biological activity and interaction with metabolic pathways.

PPAR-α Activation :
Fenofibrate and its impurities, including Fenofibrate Impurity 1, act as agonists of PPAR-α. This receptor plays a crucial role in lipid metabolism by regulating genes involved in fatty acid oxidation and lipoprotein metabolism. The activation of PPAR-α leads to:

  • Increased lipolysis and elimination of triglyceride-rich particles from plasma.
  • Suppression of apolipoprotein C-III, which enhances lipoprotein lipase activity.
  • Stimulation of apolipoproteins A-I and A-II synthesis, leading to increased HDL cholesterol levels .

Lipid Metabolism Effects

Research indicates that Fenofibrate Impurity 1 may influence lipid profiles similarly to fenofibrate. In clinical settings, fenofibrate has demonstrated significant reductions in triglycerides (TG) and low-density lipoprotein cholesterol (LDL-C), while increasing high-density lipoprotein cholesterol (HDL-C) levels .

Table 1: Lipid Profile Changes with Fenofibrate Treatment

ParameterBaseline (mmol/L)Post-Treatment (mmol/L)Change (%)
Triglycerides (TG)3.61.7-50.1
LDL-CVariableReduced by 25.5%-25.5
HDL-CVariableIncreased by up to 20%+20

This table summarizes the lipid profile changes observed in patients treated with fenofibrate over a six-month period, highlighting the potential impact of its impurities.

Case Studies

A study conducted on dyslipidemic patients showed that treatment with fenofibrate resulted in significant improvements in lipid profiles and reductions in inflammatory markers such as C-reactive protein . Specifically, the study found:

  • A reduction in C-reactive protein levels by over 39%.
  • Significant decreases in non-HDL cholesterol levels.

These findings support the hypothesis that both fenofibrate and its impurities may play a role in modulating lipid metabolism and inflammatory responses.

属性

CAS 编号

2985-79-7

分子式

C13H9ClO2

分子量

232.67

外观

White to pale yellow solid

纯度

> 95%

数量

Milligrams-Grams

同义词

(4-chlorophenyl)(2-hydroxyphenyl)methanone; 

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。